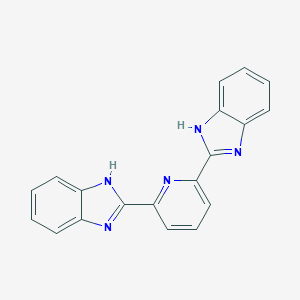

2,6-Bis(2-benzimidazolyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKICBDXAZNSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353383 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28020-73-7 | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Bis(2-benzimidazolyl)pyridine, a versatile heterocyclic ligand with significant applications in coordination chemistry, materials science, and medicinal chemistry. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Below are three detailed protocols, offering flexibility in terms of reaction conditions and starting materials.

Classical Synthesis via Condensation Reaction

A widely employed method involves the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857) in a high-boiling point solvent, such as polyphosphoric acid (PPA), which also acts as a catalyst.

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of pyridine-2,6-dicarboxylic acid and o-phenylenediamine (1:2 molar ratio) is suspended in polyphosphoric acid.

-

The reaction mixture is heated to 200-250°C and maintained at this temperature for 4-6 hours with constant stirring.

-

The hot, viscous solution is then carefully poured into a large beaker containing ice-water, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water until the filtrate is neutral.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of dimethylformamide (DMF) and water, to yield the pure this compound.

Microwave-Assisted Synthesis

For a more rapid synthesis, a microwave-assisted approach can be utilized, significantly reducing the reaction time.

Experimental Protocol:

-

Pyridine-2,6-dicarboxylic acid and o-phenylenediamine (1:2 molar ratio) are mixed in a microwave-safe reaction vessel containing polyphosphoric acid.

-

The vessel is sealed and placed in a microwave reactor.

-

The reaction is irradiated with microwaves at a controlled temperature (typically 180-220°C) for a short duration (e.g., 10-30 minutes).

-

After cooling, the reaction mixture is worked up following the same procedure as the classical synthesis (precipitation in ice-water, filtration, washing, and recrystallization).

Synthesis from 2,6-Dibromopyridine (B144722)

An alternative route involves the coupling of 2,6-dibromopyridine with benzimidazole (B57391), which can be advantageous in certain contexts.

Experimental Protocol:

-

In a reaction flask, 2,6-dibromopyridine, benzimidazole (1:2.2 molar ratio), potassium hydroxide, potassium carbonate, and a catalytic amount of copper powder are combined in N,N-dimethylformamide (DMF).

-

The mixture is heated to reflux (around 130-150°C) and stirred for 40-50 hours.

-

After cooling to room temperature, aqueous ammonia (B1221849) is added, and the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to afford the final product.

Synthesis Workflow Diagram

Caption: Overview of synthetic pathways to this compound.

Characterization Data

The synthesized this compound can be thoroughly characterized using various analytical techniques. Below is a summary of the expected data.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₃N₅ |

| Molecular Weight | 311.34 g/mol |

| Appearance | White to off-white powder |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in other common organic solvents. |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound is readily achieved by ¹H and ¹³C NMR spectroscopy.

Experimental Conditions for NMR:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Temperature: Ambient

Table of ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 2H | N-H (Benzimidazole) |

| ~8.4 | d | 2H | H-3', H-5' (Pyridine) |

| ~8.1 | t | 1H | H-4' (Pyridine) |

| ~7.7 | m | 4H | H-4, H-7 (Benzimidazole) |

| ~7.3 | m | 4H | H-5, H-6 (Benzimidazole) |

Table of ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-2 (Benzimidazole) |

| ~149.0 | C-2', C-6' (Pyridine) |

| ~143.0 | C-7a (Benzimidazole) |

| ~139.0 | C-4' (Pyridine) |

| ~135.0 | C-3a (Benzimidazole) |

| ~123.0 | C-5, C-6 (Benzimidazole) |

| ~122.0 | C-3', C-5' (Pyridine) |

| ~115.0 | C-4, C-7 (Benzimidazole) |

Logical Relationship Diagram for NMR Assignments

Caption: Structural correlation of NMR assignments for the title compound.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Experimental Conditions for FTIR:

-

Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR)

Table of Major IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3100 (broad) | N-H stretching (Benzimidazole) |

| ~3050 | C-H stretching (Aromatic) |

| ~1630 | C=N stretching (Imidazole) |

| ~1590 | C=C stretching (Pyridine ring) |

| ~1450 | C=C stretching (Benzene ring) |

| ~740 | C-H out-of-plane bending (Ortho-disubstituted benzene) |

2.2.3. UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be observed using UV-Vis spectroscopy. The spectrum is typically characterized by intense π-π* transitions.

Experimental Conditions for UV-Vis:

-

Solvent: Methanol or Ethanol

Expected UV-Vis Absorption Data:

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~320-340 | High | π → π* |

Conclusion

This technical guide has outlined robust and reproducible methods for the synthesis of this compound and has provided a comprehensive summary of its key characterization data. The detailed experimental protocols and tabulated spectroscopic information serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the efficient preparation and confident identification of this important compound. The versatility of its synthesis and the clarity of its characterization make this compound a readily accessible building block for a wide range of scientific applications.

Crystal Structure Analysis of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide for Researchers

Abstract

2,6-Bis(2-benzimidazolyl)pyridine (BBP) is a versatile heterocyclic compound recognized for its robust tridentate N-donor framework, making it a valuable ligand in coordination chemistry. Its unique photophysical properties have led to its use as a chemosensor for various ions and molecules, including toxic metabolites. Furthermore, BBP has garnered significant interest from the drug development community due to its potent biological activities, notably as a selective inhibitor of small conductance calcium-activated potassium (SK) channels, and its potential as an anticancer and antiviral agent. This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of BBP and its derivatives. It summarizes key quantitative crystallographic data, details experimental protocols, and visualizes molecular interactions and biological mechanisms to serve as an in-depth resource for researchers, scientists, and drug development professionals.

Experimental Protocols: Synthesis and Crystallization

The synthesis of this compound and its derivatives, as well as their subsequent crystallization for X-ray diffraction analysis, follows established organic chemistry and crystallography procedures. The protocols often involve condensation reactions followed by purification and single-crystal growth through methods like vapor diffusion.

Synthesis of a BBP Derivative

A common synthetic route involves the N-alkylation of the parent BBP molecule. The synthesis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine serves as a representative example.

Experimental Workflow:

-

Reactant Combination : 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine (0.96 mmol) is combined with potassium carbonate (K2CO3) (2.49 mmol) in a 100 ml round-bottom flask containing 10 ml of dimethylformamide (DMF).

-

Homogenization : The mixture is stirred at room temperature for 15 minutes.

-

Addition of Alkylating Agent : Propargyl bromide (2.30 mmol) is added dropwise to the mixture under continuous stirring.

-

Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) and stirred for 8 hours at room temperature to completion.

Diagram 1. Synthesis Workflow for a BBP Derivative

Synthesis and Crystallization of a Metal-BBP Complex

BBP is an excellent chelating ligand. The synthesis of a Nickel(II) complex illustrates its coordination capabilities.

Experimental Workflow:

-

Precursor Synthesis : Silver trifluoromethanesulfonate (B1224126) (Ag(CF3SO3)) (0.840 mmol) is added to an acetonitrile (B52724) suspension of NiCl2·6H2O (0.420 mmol). The mixture is heated at 323 K for 2 hours and filtered to remove the AgCl precipitate.

-

Ligand Addition : this compound (0.841 mmol) is added to the resulting solution.

-

Concentration : The solution is heated at 323 K to reduce the volume to approximately 10 ml.

-

Crystallization : X-ray quality single crystals are obtained by the slow vapor diffusion of diethyl ether into the concentrated acetonitrile solution. A similar method is used for growing crystals of Ruthenium(II) complexes of BBP.

Crystal Structure and Molecular Geometry

The crystal structure of BBP derivatives reveals a nearly planar molecule with specific dihedral angles defining its three-dimensional conformation. The data presented here is for 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate, which serves as a close proxy for the parent BBP.

Molecular Conformation

The core framework, consisting of a central pyridine (B92270) ring flanked by two benzimidazole (B57391) systems, is essentially planar. The two benzimidazole rings themselves are almost perfectly planar, with very small dihedral angles between the imidazole (B134444) and benzene (B151609) components. The central pyridine ring, however, is slightly twisted relative to the planes of the benzimidazole systems.

| Parameter | Value (°) |

| Dihedral Angle (Imidazole Ring B / Benzene Ring C) | 1.93 (4) |

| Dihedral Angle (Imidazole Ring D / Benzene Ring E) | 0.97 (5) |

| Dihedral Angle (Pyridine Ring A / Benzimidazole B) | 11.77 (4) |

| Dihedral Angle (Pyridine Ring A / Benzimidazole D) | 6.64 (3) |

| Dihedral Angle (Benzimidazole System BD / System DE) | 18.26 (3) |

| Table 1: Selected Dihedral Angles for a BBP Derivative |

Supramolecular Interactions in the Crystal Lattice

The packing of BBP molecules in the crystal is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions create a stable, three-dimensional supramolecular architecture.

Hydrogen Bonding

In the crystal structure of the hydrated derivative, O—H⋯N and C—H⋯O hydrogen-bonding interactions are crucial, linking adjacent molecules into infinite chains. When co-crystallized with other molecules like terephthalic acid and water, a strong and extensive intermolecular hydrogen bonding network is formed, which dictates the overall 3D framework.

π-π Stacking

The planar aromatic rings of BBP facilitate significant π-π stacking interactions. These interactions occur between the imidazole, pyridine, and benzene rings of adjacent molecules, further consolidating the crystal packing. The strength and geometry of these interactions can be quantified by the centroid-to-centroid distances between the stacked rings.

| Interacting Rings | Centroid-to-Centroid Distance (Å) |

| Imidazole B / Imidazole B' | 3.6371 (4) |

| Imidazole B / Imidazole D' | 3.9872 (5) |

| Imidazole D / Imidazole D' | 3.4916 (4) |

| Pyridine A / Benzene E' | 3.6648 (4) |

| Table 2: Key π-π Stacking Interactions for a BBP Derivative |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For the BBP derivative, this analysis reveals the relative contributions of different types of atomic contacts to the crystal packing.

-

H···H contacts : 39.3%

-

H···C/C···H contacts : 35.9%

-

H···N/N···H contacts : 9.1%

These figures highlight that the packing is dominated by hydrogen-hydrogen, hydrogen-carbon, and hydrogen-nitrogen interactions.

Diagram 2. Key Supramolecular Interactions

Biological Significance: SK Channel Inhibition

Beyond its structural and coordination chemistry, BBP is a molecule of significant pharmacological interest. It has been identified as a potent and selective inhibitor of small conductance calcium-activated potassium (SK) channels.

Mechanism of Action

SK channels (subtypes SK1, SK2, and SK3) are activated by submicromolar increases in intracellular calcium. Their opening leads to potassium ion (K+) efflux, which hyperpolarizes the cell membrane and typically reduces neuronal excitability.

BBP acts as a direct blocker of these channels. By physically occluding the pore or inducing a conformational change, BBP prevents the efflux of K+ ions, even when the channel is activated by calcium. This inhibition leads to reduced cell hyperpolarization, thereby altering neuronal firing patterns and other cellular processes dependent on SK channel activity. BBP exhibits similar high potency against all three SK channel subtypes, with a reported IC50 of approximately 0.4 μM.

Diagram 3. Mechanism of BBP as an SK Channel Inhibitor

Conclusion

The crystal structure of this compound is characterized by a near-planar molecular geometry stabilized by an extensive network of hydrogen bonds and π-π stacking interactions. This defined supramolecular arrangement is fundamental to its properties as a chelating ligand and a pharmacologically active agent. The structural insights gained from X-ray crystallography, combined with an understanding of its potent inhibitory effect on SK channels, provide a solid foundation for the rational design of novel BBP-based compounds for applications in materials science, chemical sensing, and, most notably, drug development. This guide provides the core structural and methodological data essential for professionals working in these fields.

Spectroscopic Properties of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide

This technical guide provides an in-depth overview of the core spectroscopic properties of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile tridentate ligand. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and illustrating the analytical workflow.

Core Spectroscopic Data

The spectroscopic characteristics of this compound are fundamental to its application as a chemosensor and coordinating ligand. The following tables summarize the key quantitative data from UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis Absorption and Fluorescence Emission

BBP exhibits distinct absorption and emission profiles that are sensitive to its environment, such as solvent polarity and the presence of metal ions or anions.[1][2][3][4] The photophysical properties are summarized below.

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λ_abs) | ~340-360 nm | Various Organic Solvents | [2][5] |

| Molar Absorptivity (ε) | Not explicitly stated in searches | - | |

| Emission Maximum (λ_em) | ~379 nm | Aqueous Buffer | [1] |

| Fluorescence Quantum Yield (Φ) | Weakly fluorescent in water, enhanced in non-polar media | Water/Lipid Bilayer | [1] |

Note: The exact absorption and emission maxima, as well as the quantum yield, can vary depending on the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of BBP. The following data were reported in DMSO-d₆.[6]

¹H NMR (DMSO-d₆) [6]

| Proton | Chemical Shift (δ, ppm) |

| NH | 13.00 |

| H3, H5 (Pyridine) | 8.33 |

| H4 (Pyridine) | 8.13 |

| H4' (Benzimidazole) | 7.78 |

| H7' (Benzimidazole) | 7.72 |

| H6' (Benzimidazole) | 7.26 |

| H5' (Benzimidazole) | 7.34 |

¹³C NMR (DMSO-d₆) [6]

| Carbon | Chemical Shift (δ, ppm) |

| C2' (Benzimidazole) | 151.1 |

| C2, C6 (Pyridine) | 148.3 |

| C9' (Benzimidazole) | 144.7 |

| C4 (Pyridine) | 139.7 |

| C8' (Benzimidazole) | 134.9 |

| C6' (Benzimidazole) | 124.3 |

| C5' (Benzimidazole) | 122.8 |

| C3, C5 (Pyridine) | 121.9 |

| C4' (Benzimidazole) | 120.3 |

| C7' (Benzimidazole) | 112.3 |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of BBP.

Synthesis of this compound

Two common synthetic routes for BBP are outlined below.

Method 1: From 2,6-Pyridinedicarboxylic Acid and o-Phenylenediamine (B120857) [7]

This method involves the condensation of 2,6-pyridinedicarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA).

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,6-pyridinedicarboxylic acid and a stoichiometric amount of o-phenylenediamine.

-

Addition of PPA: Under a nitrogen atmosphere, slowly add polyphosphoric acid to the flask with vigorous stirring. The PPA serves as both the solvent and the condensing agent.

-

Heating: Heat the reaction mixture to 180-220 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

-

Neutralization and Filtration: Neutralize the acidic solution with a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, until a precipitate forms. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent, such as ethanol (B145695) or a DMF/water mixture, to obtain pure this compound.

Method 2: From 2,6-Dibromopyridine and Benzimidazole [8]

This method involves a copper-catalyzed cross-coupling reaction.

-

Reaction Setup: To a reaction vessel, add 2,6-dibromopyridine, 2-3 molar equivalents of benzimidazole, potassium hydroxide, potassium carbonate, and a catalytic amount of copper powder.

-

Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

-

Reaction Conditions: Heat the mixture to a temperature between 100 °C and reflux, and stir for 24-56 hours.

-

Work-up: After cooling, add aqueous ammonia (B1221849) and stir. Pour the reaction mixture into ice water and allow it to stand.

-

Isolation: Collect the crude product by suction filtration.

-

Purification: Recrystallize the solid from ethanol and dry to yield the final product.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of BBP in a UV-grade solvent (e.g., ethanol, DMSO, or acetonitrile). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy [9]

-

Sample Preparation: Prepare a dilute solution of BBP in a fluorescence-grade solvent. The concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Set the excitation wavelength (typically at or near the λ_abs) and record the emission spectrum over a suitable wavelength range.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Sample Preparation: Dissolve approximately 5-10 mg of BBP in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10] Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts (δ) for both ¹H and ¹³C spectra, referencing to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for BBP synthesis and spectroscopic analysis.

References

- 1. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Fluorescent Red-Shifted Sensor for Recognition of Zinc(II) and a Calorimetric Sensor for Iron Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:28020-73-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Acetate recognition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benicewiczgroup.com [benicewiczgroup.com]

- 8. CN102267980A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. as.nyu.edu [as.nyu.edu]

Synthesis of Novel 2,6-Bis(2-benzimidazolyl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,6-bis(2-benzimidazolyl)pyridine (BBP) scaffold is a privileged structure in medicinal chemistry and materials science, owing to its versatile coordination properties and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of novel BBP derivatives, detailing established and modern synthetic protocols. It includes a compilation of quantitative data to facilitate the comparison of synthetic efficiencies and product characteristics. Furthermore, this guide elucidates the mechanistic pathways through which BBP derivatives exert their biological effects, with a focus on their roles as ion channel modulators and antimicrobial agents. Detailed experimental procedures and visual representations of synthetic and biological pathways are provided to support researchers in the design and development of new BBP-based compounds.

Introduction

This compound, a heterocyclic compound featuring a central pyridine (B92270) ring flanked by two benzimidazole (B57391) moieties, has garnered significant attention for its wide range of applications. Its planar, tridentate N-donor ligand structure makes it an excellent chelator for various metal ions, leading to the development of complexes with interesting catalytic, photocatalytic, and material properties. In the realm of drug development, BBP and its derivatives have emerged as potent biological agents with activities including, but not limited to, antiviral, anticancer, and antimicrobial effects. A notable and well-characterized activity is the potent and selective inhibition of small-conductance calcium-activated potassium (SK) channels, highlighting their potential as therapeutic agents for channelopathies. This guide aims to provide a detailed technical resource for the synthesis and understanding of this important class of compounds.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. The most common approaches involve the condensation of a pyridine-2,6-dicarbonyl precursor with o-phenylenediamine (B120857) or its derivatives. Variations in reaction conditions, catalysts, and the use of microwave irradiation can significantly influence reaction times and yields.

Conventional Synthesis from Pyridine-2,6-dicarboxylic Acid

A widely employed method for the synthesis of BBP involves the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), which also serves as the solvent.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add pyridine-2,6-dicarboxylic acid (1 equivalent) and o-phenylenediamine (2 equivalents).

-

Addition of PPA: Carefully add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 180-200°C and stir vigorously under a nitrogen atmosphere for 4-6 hours.

-

Work-up: Cool the reaction mixture to approximately 100°C and pour it slowly into a large beaker of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide until a precipitate is formed.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with distilled water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or DMF/water.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields. The synthesis of BBP can be efficiently carried out using this technology.

Experimental Protocol:

-

Reactant Mixture: In a microwave-safe vessel, thoroughly mix pyridine-2,6-dicarboxylic acid (1 equivalent), o-phenylenediamine (2 equivalents), and a catalytic amount of polyphosphoric acid (PPA).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 200°C) for a short duration (e.g., 15-30 minutes). Power and time may need to be optimized depending on the specific microwave reactor.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional synthesis (steps 4-6).

Synthesis of N-Substituted Derivatives

N-substituted derivatives of BBP can be synthesized by reacting the parent BBP with an appropriate alkyl or aryl halide in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Base: Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH) (2.2 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the benzimidazole N-H groups.

-

Addition of Halide: Add the desired alkyl or aryl halide (2.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and some of its derivatives reported in the literature.

| Entry | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |

| 1 | Conventional (PPA) | Pyridine-2,6-dicarboxylic acid, o-phenylenediamine | ~85 | >300 | [1][2] |

| 2 | Microwave (PPA) | Pyridine-2,6-dicarboxylic acid, o-phenylenediamine | ~80-90 | >300 | [3] |

| 3 | N-alkylation | This compound, Benzyl bromide, KOH | ~70-80 | - | [4] |

| 4 | N-alkylation | This compound, Ethyl iodide, NaH | ~60-70 | - | - |

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of the final product.

Spectroscopic Data for this compound (BBP):

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.9 (s, 2H, NH), 8.3-8.5 (m, 3H, pyridine-H), 7.6-7.8 (m, 4H, benzimidazole-H), 7.2-7.4 (m, 4H, benzimidazole-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~151.0, 149.0, 143.0, 138.0, 124.0, 122.0, 119.0, 115.0 |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), 1600-1400 (C=N and C=C stretching) |

| Mass Spectrometry (m/z) | 311.12 (M⁺) |

Biological Activities and Signaling Pathways

Inhibition of Small-Conductance Calcium-Activated Potassium (SK) Channels

This compound has been identified as a potent and selective inhibitor of SK channels (SK1, SK2, and SK3 subtypes) with IC₅₀ values in the sub-micromolar range.[5] SK channels play a crucial role in regulating neuronal excitability and cardiac action potential duration. Their inhibition can have significant therapeutic implications in conditions like atrial fibrillation and certain neurological disorders. The proposed mechanism of action involves the direct blockade of the ion channel pore.[5]

Caption: Mechanism of SK Channel Inhibition by BBP.

Antimicrobial Activity

Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and anthelmintic effects. The proposed mechanisms of action are multifaceted and can vary depending on the specific derivative and the target organism.

One of the primary mechanisms of antifungal action for some benzimidazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[6][7][8] This is analogous to the mechanism of action of azole antifungal drugs. The inhibition of enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase (ERG11), leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[6][7][8]

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

In helminths (parasitic worms), a key mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization.[9][10][11][12][13] These compounds bind to β-tubulin, a subunit of microtubules, preventing their assembly.[10] This disruption of the cytoskeleton affects essential cellular processes such as cell division, motility, and intracellular transport, leading to the parasite's death.[9][11]

Caption: Disruption of Parasitic Microtubule Synthesis.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of novel compounds with a wide array of applications in both medicinal chemistry and materials science. This guide has provided a detailed overview of the key synthetic methodologies for BBP and its derivatives, supported by quantitative data and detailed experimental protocols. Furthermore, the elucidation of the underlying mechanisms of their biological activities, particularly as SK channel inhibitors and antimicrobial agents, offers a rational basis for the future design of more potent and selective molecules. The continued exploration of this chemical space is anticipated to yield new and improved therapeutic agents and functional materials.

References

- 1. This compound 28020-73-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (BBP) Is a Potent and Selective Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of benzimidazole anthelmintics as microtubule-active drugs on the synthesis and transport of surface glycoconjugates in Hymenolepis microstoma, Echinostoma caproni, and Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microtubules as antiparasitic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic and Structural Landscape of 2,6-Bis(2-benzimidazolyl)pyridine: A Computational and Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(2-benzimidazolyl)pyridine (BBP) is a versatile heterocyclic ligand that has garnered significant attention in the fields of coordination chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and tridentate N-donor atoms make it an exceptional chelator for a variety of metal ions. This, coupled with its intriguing photophysical properties and diverse biological activities, has established BBP as a privileged scaffold in the design of novel functional molecules. This technical guide provides an in-depth overview of the computational and theoretical studies that have been instrumental in elucidating the structure-property relationships of BBP and its derivatives, with a focus on its applications in drug development.

Synthesis and Spectroscopic Characterization

The synthesis of BBP is typically achieved through the condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine (B120857).[1] Various derivatives can be synthesized by modifying the benzimidazole (B57391) or pyridine (B92270) rings.[1][2]

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with imidazole (B134444) or benzimidazole via an N-alkylation reaction.[1] Alternatively, condensation reactions of pyridine dicarboxylic acids with o-phenylenediamines are employed.[3]

-

Materials: 2,6-pyridinedicarboxylic acid, o-phenylenediamine, polyphosphoric acid (PPA).

-

Procedure: A mixture of 2,6-pyridinedicarboxylic acid and o-phenylenediamine is heated in PPA under an inert atmosphere. The reaction mixture is then poured into water, and the resulting precipitate is collected, neutralized with a base (e.g., ammonium (B1175870) hydroxide), washed, and dried to yield the final product.

Spectroscopic techniques are crucial for the characterization of BBP.

| Technique | Key Observables and Interpretations | References |

| ¹H NMR | Chemical shifts of pyridine and benzimidazole protons provide information on the electronic environment and symmetry of the molecule. In DMSO-d6, typical signals appear for the pyridine protons (triplet and doublet) and the benzimidazole protons. | [4][5][6] |

| ¹³C NMR | Provides information on the carbon skeleton. Due to symmetry, the free ligand may show fewer signals than expected. Upon coordination to a metal, the symmetry is often broken, leading to a larger number of distinct signals. | [5][6] |

| FT-IR | Characteristic vibrational modes for C=N and C=C stretching in the pyridine and benzimidazole rings are observed. Shifts in these bands upon metal coordination indicate the involvement of the nitrogen atoms in binding. | [1][2] |

| UV-Vis | Electronic transitions, typically π-π* transitions, are observed in the UV region. The absorption and emission maxima can be sensitive to the solvent environment and metal coordination. | [3][7] |

Computational and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, have been invaluable in understanding the electronic structure, reactivity, and biological interactions of BBP.

Density Functional Theory (DFT) Studies

DFT calculations are widely used to predict the geometric and electronic properties of BBP and its metal complexes.

Typical Computational Protocol:

-

Software: Gaussian, ORCA, etc.

-

Functional: B3LYP is a commonly used hybrid functional.[8][9]

-

Basis Set: 6-311G(d,p) or cc-pVDZ are frequently employed for geometry optimization and frequency calculations.[8][9]

-

Calculations:

-

Geometry Optimization: To find the minimum energy structure.

-

Frequency Analysis: To confirm the optimized structure is a true minimum and to calculate vibrational frequencies (for comparison with IR spectra).

-

Frontier Molecular Orbital (FMO) Analysis: To understand the reactivity and electronic transitions (HOMO-LUMO gap).

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

-

| Calculated Property | Significance | Typical Findings for BBP | References |

| Optimized Geometry | Provides bond lengths and angles for comparison with X-ray data. | The molecule is largely planar, facilitating π-stacking interactions. | [8] |

| HOMO-LUMO Gap | Relates to the electronic excitation energy and chemical reactivity. | The HOMO is typically localized on the benzimidazole rings, while the LUMO is distributed over the pyridine and benzimidazole moieties. | [8] |

| Vibrational Frequencies | Allows for theoretical assignment of experimental IR spectra. | Good agreement between calculated and experimental frequencies is generally observed. | [8] |

| ¹H and ¹³C NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method can predict NMR shifts. | Theoretical shifts show good correlation with experimental data, aiding in spectral assignment. | [8] |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. This has been particularly useful in understanding the mechanism of action of BBP as a drug candidate.

General Molecular Docking Workflow:

Biological Applications and Signaling Pathways

BBP has demonstrated a range of biological activities, making it a promising lead compound in drug discovery.

Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels

BBP is a potent and selective inhibitor of SK channels, which are implicated in various cardiovascular and neurological disorders.[10][11]

| Parameter | Value | Reference |

| IC₅₀ (SK1, SK2, SK3) | ~0.4 µM | [10][11] |

Molecular modeling suggests that the histidine residue H491 in the SK channel is a critical amino acid for the pharmacological effect of BBP.[11]

Antiviral Activity

BBP has been identified as a selective inhibitor of pestiviruses, such as Bovine Viral Diarrhea Virus (BVDV) and Classical Swine Fever Virus (CSFV).[12]

| Virus | EC₅₀ | Reference |

| BVDV | 0.05 - 0.3 µM | [12] |

| CSFV | 0.33 µM | [12] |

The antiviral mechanism of BBP involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[12] Resistance mutations have been mapped to a small cavity near the fingertip domain of the pestivirus polymerase, suggesting an allosteric mode of inhibition.[12]

Anticancer Activity

BBP and its metal complexes have shown promise as anticancer agents. The proposed mechanism involves the induction of apoptosis through DNA damage-mediated signaling pathways.[13] Ruthenium complexes of BBP derivatives, for instance, have been shown to induce cancer cell apoptosis by triggering DNA damage-mediated p53 phosphorylation.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential drugs.

-

Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., BBP) for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells and incubated.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

This compound is a molecule of significant interest with a rich chemical and biological profile. Computational and theoretical studies have been pivotal in understanding its fundamental properties and in guiding the design of new derivatives with enhanced functionalities. The synergy between experimental and computational approaches continues to unlock the full potential of BBP, particularly in the development of novel therapeutics for a range of diseases. This guide provides a comprehensive overview of the current state of knowledge, offering a valuable resource for researchers in academia and industry.

References

- 1. Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(28020-73-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Partitioning of 2,6-Bis(1H-Benzimidazol-2-yl)pyridine Fluorophore into a Phospholipid Bilayer: Complementary Use of Fluorescence Quenching Studies and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound (BBP) Is a Potent and Selective Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels [frontiersin.org]

- 11. This compound (BBP) Is a Potent and Selective Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted 2,6-bis(benzimidazol-2-yl)pyridines: a novel chemical class of pestivirus inhibitors that targets a hot spot for inhibition of pestivirus replication in the RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solvatochromic Behavior of 2,6-Bis(2-benzimidazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic properties of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile fluorophore with significant potential in various scientific and biomedical applications. This document details the synthesis, experimental protocols for spectroscopic analysis, and a summary of its photophysical behavior in different solvent environments.

Introduction

This compound (BBP) is a heterocyclic compound that has garnered considerable interest due to its unique photophysical properties. Its rigid, planar structure and the presence of both hydrogen bond donor and acceptor sites contribute to its sensitivity to the surrounding solvent environment, a phenomenon known as solvatochromism. This behavior, characterized by changes in the absorption and emission spectra of a compound with varying solvent polarity, makes BBP a valuable tool for probing the microenvironment of complex systems, including biological membranes and polymer matrices. Understanding the solvatochromic behavior of BBP is crucial for its application as a fluorescent probe in drug development, materials science, and cellular imaging.

Synthesis of this compound

The synthesis of BBP is typically achieved through the condensation reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine. Several methods have been reported, with variations in reaction conditions and catalysts. A general and effective method involves the use of polyphosphoric acid (PPA) as both a catalyst and a solvent, which promotes the cyclization and dehydration steps.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

o-Phenylenediamine

-

Polyphosphoric acid (PPA)

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, combine pyridine-2,6-dicarboxylic acid and a slight excess of o-phenylenediamine.

-

Add polyphosphoric acid to the flask under a nitrogen atmosphere. The amount of PPA should be sufficient to ensure proper mixing and to act as the reaction medium.

-

Heat the reaction mixture with stirring to a temperature of 180-200°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate is formed.

-

Collect the crude product by filtration and wash it thoroughly with deionized water to remove any inorganic impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound as a solid.

-

Dry the purified product under vacuum. The final product can be characterized by NMR spectroscopy, mass spectrometry, and melting point determination.

-

Solvatochromic Behavior: Data Presentation

The photophysical properties of BBP are significantly influenced by the polarity of the solvent. In general, BBP exhibits a bathochromic (red) shift in its emission spectrum as the solvent polarity increases. This is indicative of a larger dipole moment in the excited state compared to the ground state. The following table summarizes the available quantitative data on the solvatochromic behavior of BBP in various solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (Φ_f) |

| Toluene | 2.38 | 1.497 | 345 | 374 | 2294 | 0.37 |

| Acetonitrile | 37.5 | 1.344 | 343 | 379 | 2824 | 0.23 |

| Methanol | 32.7 | 1.329 | 344 | 389 | 3438 | 0.18 |

| Phosphate (B84403) Buffer (pH 8) | ~80 | 1.333 | 346 | 395 | 3724 | 0.005 |

Note: The Stokes shift was calculated using the formula: Δν̃ = (1/λ_abs - 1/λ_em) x 10⁷ cm⁻¹.

The data clearly demonstrates that while the absorption maximum of BBP shows minimal change with solvent polarity, the emission maximum is significantly red-shifted in more polar solvents. Furthermore, a dramatic decrease in the fluorescence quantum yield is observed in the aqueous phosphate buffer, which is attributed to fluorescence quenching through hydrogen bonding interactions with water molecules.[1]

Experimental Protocols for Spectroscopic Analysis

To investigate the solvatochromic behavior of BBP, standard spectroscopic techniques are employed. The following protocols outline the general procedures for acquiring UV-Vis absorption and fluorescence emission spectra.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer

-

A steady-state spectrofluorometer equipped with a xenon arc lamp as the excitation source and a suitable detector.

-

-

Sample Preparation:

-

Prepare a stock solution of BBP in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM.

-

For each solvent to be tested, prepare a dilute solution of BBP by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 0.1) for fluorescence measurements.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of BBP in each solvent over a suitable wavelength range (e.g., 250-450 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λ_abs) for BBP in each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite the BBP solution at or near its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum over an appropriate wavelength range (e.g., 350-600 nm).

-

Determine the wavelength of maximum emission (λ_em) for BBP in each solvent.

-

To determine the fluorescence quantum yield (Φ_f), a comparative method using a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54) is often employed. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

-

Visualization of Workflows and Relationships

To better illustrate the experimental and analytical processes involved in studying the solvatochromic behavior of BBP, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound (BBP).

Caption: Experimental workflow for the investigation of BBP's solvatochromic behavior.

Conclusion

The solvatochromic behavior of this compound makes it a highly sensitive and versatile fluorescent probe. Its significant Stokes shift and environment-dependent quantum yield provide a powerful tool for investigating the polarity and hydrogen-bonding characteristics of its microenvironment. The detailed experimental protocols and compiled data in this guide offer a solid foundation for researchers, scientists, and drug development professionals to utilize BBP in their respective fields. Further research to expand the library of solvatochromic data for BBP in a wider array of solvents will undoubtedly enhance its applicability and contribute to advancements in various scientific disciplines.

References

In-depth Technical Guide: Protonation and Deprotonation Studies of 2,6-Bis(2-benzimidazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation and deprotonation behavior of 2,6-Bis(2-benzimidazolyl)pyridine (BBP), a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and pharmacology. Understanding the acid-base properties of BBP is crucial for its application in various fields, as these properties govern its solubility, binding affinity to metal ions, and interaction with biological targets.

Introduction to this compound (BBP)

This compound is a tridentate nitrogen donor ligand known for its ability to form stable complexes with a variety of metal ions. Its structure, consisting of a central pyridine (B92270) ring flanked by two benzimidazole (B57391) moieties, allows for multiple protonation and deprotonation steps, leading to a range of charged species in solution. These acid-base equilibria are fundamental to its function as a chemosensor, a building block for supramolecular assemblies, and a pharmacologically active agent.

Protonation and Deprotonation Equilibria

The protonation and deprotonation of BBP involve the nitrogen atoms of the pyridine and benzimidazole rings. The molecule can exist in several forms, from a fully protonated species in strongly acidic conditions to a dianionic species in strongly basic conditions.

The acid dissociation constants (pKa values) of BBP have been determined by spectrophotometric titration. These values quantify the acidity or basicity of the different nitrogen centers in the molecule.

Quantitative Data: Acid Dissociation Constants (pKa)

The pKa values for the various protonation and deprotonation steps of this compound are summarized in the table below.

| Equilibrium | pKa Value | Description |

| pKa1 | 4.40 ± 0.05 | Protonation of a benzimidazole nitrogen |

| pKa2 | 3.20 ± 0.05 | Protonation of the second benzimidazole nitrogen |

| pKa3 | 10.9 ± 0.1 | Deprotonation of a benzimidazole N-H |

| pKa4 | 11.9 ± 0.1 | Deprotonation of the second benzimidazole N-H |

These values indicate that the benzimidazole nitrogens are the first to be protonated in acidic media, and the benzimidazole N-H protons are subsequently lost in alkaline media.

Experimental Protocols

The determination of the acid dissociation constants of BBP is typically performed using spectrophotometric or spectrofluorimetric titrations. These methods rely on the changes in the UV-Vis absorption or fluorescence spectra of the molecule as a function of pH.

Spectrophotometric Titration for pKa Determination

This method involves recording the UV-Vis absorption spectra of a BBP solution at various pH values. The pKa values are then determined from the changes in absorbance at specific wavelengths.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or DMSO, due to its low solubility in neutral aqueous solutions.

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. Universal buffer solutions, such as the Britton-Robinson buffer, are often employed.

-

Spectrophotometric Measurements: For each pH value, a constant aliquot of the BBP stock solution is added to the buffer solution in a cuvette. The final concentration of the organic solvent should be kept low and constant across all measurements to minimize its effect on the pKa values. The UV-Vis absorption spectrum is then recorded.

-

Data Analysis: The absorbance at one or more wavelengths where significant spectral changes are observed is plotted against the pH. The pKa values correspond to the pH at the inflection points of the resulting sigmoidal curves. Alternatively, the data can be analyzed using the Henderson-Hasselbalch equation or by fitting the spectral data to appropriate multi-equilibrium models using specialized software.

Spectrofluorimetric Titration for pKa Determination

Similar to spectrophotometric titration, this technique utilizes the changes in the fluorescence emission of BBP with varying pH. BBP is known to be weakly fluorescent in neutral aqueous solutions, a property that can be exploited for sensitive pKa determination.

Methodology:

-

Preparation of Solutions: Stock and buffer solutions are prepared as described for the spectrophotometric titration.

-

Spectrofluorimetric Measurements: The fluorescence emission spectrum of the BBP solution is recorded at each pH value, using a suitable excitation wavelength. The excitation wavelength is typically chosen at the isosbestic point in the absorption spectra to avoid variations in the number of absorbed photons.

-

Data Analysis: The fluorescence intensity at the emission maximum is plotted against pH. The pKa values are then determined from the resulting titration curve, similar to the analysis of spectrophotometric data.

Visualizations

Protonation and Deprotonation Pathway

The following diagram illustrates the stepwise protonation and deprotonation of this compound.

Caption: Protonation and deprotonation states of BBP.

Experimental Workflow for pKa Determination

The logical flow of a typical experiment to determine the pKa values of BBP is depicted below.

Caption: Workflow for pKa determination of BBP.

Conclusion

The protonation and deprotonation behavior of this compound is a critical aspect of its chemistry, influencing its physical, chemical, and biological properties. The provided pKa values and experimental methodologies offer a foundational understanding for researchers working with this compound. The ability to exist in multiple charged states makes BBP a highly tunable molecule, suitable for a wide range of applications in drug development, sensor technology, and materials science. Further studies could explore these equilibria in different solvent systems and in the presence of various metal ions to expand its utility.

Unraveling the Electronic Landscape of 2,6-Bis(2-benzimidazolyl)pyridine Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of electrons within metal complexes dictates their functionality, making a deep understanding of their electronic structure paramount for the advancement of fields ranging from materials science to medicinal chemistry. This technical guide delves into the electronic properties of a fascinating class of compounds: metal complexes of 2,6-Bis(2-benzimidazolyl)pyridine (bzimpy). This tridentate ligand, with its versatile coordination capabilities, forms stable and often luminescent complexes with a variety of transition metals, paving the way for applications in photocatalysis, sensing, and as potential therapeutic agents.

Core Electronic Characteristics

The electronic structure of bzimpy metal complexes is largely governed by the interplay between the metal d-orbitals and the π-system of the bzimpy ligand. The benzimidazole (B57391) moieties of the ligand are known to be more basic and stronger σ-donors compared to the pyridine (B92270) ring, influencing the electron density at the metal center. This, in turn, affects the energies of the molecular orbitals and the nature of the electronic transitions.

The absorption spectra of these complexes typically exhibit intense bands in the ultraviolet region, which are assigned to π-π* intraligand transitions within the bzimpy framework. In the visible region, lower intensity bands corresponding to metal-to-ligand charge transfer (MLCT) transitions are often observed. These MLCT bands are of particular interest as they are crucial for the photophysical and photochemical properties of the complexes. The energy of these transitions can be tuned by modifying the metal center, the substituents on the bzimpy ligand, or the ancillary ligands in the coordination sphere.

Many bzimpy complexes, particularly those of ruthenium(II) and platinum(II), exhibit luminescence. This emission typically originates from a triplet MLCT (³MLCT) excited state and is often characterized by a large Stokes shift and a relatively long lifetime. The quantum yield and lifetime of the emission are sensitive to the molecular structure and the surrounding environment, making these complexes promising candidates for luminescent probes and sensors.

Quantitative Data Summary

To facilitate a comparative analysis of the electronic properties of various this compound metal complexes, the following tables summarize key photophysical and electrochemical data gathered from the literature.

Table 1: Photophysical Properties of Selected Bzimpy Metal Complexes

| Complex | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Ru(bzimpy)₂]²⁺ | Acetonitrile (B52724) | 475 (MLCT) | 613-628 (frozen) | - | - | [1] |

| [Fe(bzimpy)₂]²⁺ | - | - | - | - | - | [2] |

| [Zn(bzimpy)₂]²⁺ | - | - | - | - | - | [2] |

| Pt(mbzimpy)Cl⁺ | Acetonitrile | Visible (MLCT) | 470-560 (77 K) | - | - | |

| Si(bzimpy)₂ | Solution | - | 510 | 0.57 | - | [3] |

Note: '-' indicates data not available in the cited sources. mbzimpy = 2,6-bis(N-methylbenzimidazol-2-yl)pyridine.

Table 2: Electrochemical Properties of Selected Bzimpy Metal Complexes

| Complex | Solvent | E₁/₂ (Oxidation) (V vs. ref) | E₁/₂ (Reduction) (V vs. ref) | Reference |

| cis-Ru(II)(bipy)₂(1,2-azolylamidino) | - | Reversible Ru(II)/Ru(III) | - | |

| [Fe(Me-bzimpy)₂]²⁺ | - | - | Stable upon reduction | [2] |

| [Ru(LR)(L)]⁰ | - | Quasireversible | Quasireversible | [4] |

| Pt(mbzimpy)X⁺ series | Acetonitrile | - | Two reversible 1e⁻ reductions |

Note: 'bipy' = 2,2'-bipyridine; 'Me-bzimpy' = 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine; LR = 2,6-bis(1-(2-octyldodecan)benzimidazol-2-yl)pyridine; L = 2,6-bis(benzimidazolate)pyridine; X = Cl, CCPh, Ph, or CH₃. The reference electrode was not always specified in the abstracts.

Experimental Protocols

A thorough understanding of the electronic structure of bzimpy metal complexes relies on a combination of synthesis, spectroscopy, and electrochemistry. Below are generalized protocols for key experiments.

Synthesis of this compound (bzimpy)

A common method for the synthesis of the bzimpy ligand involves the condensation reaction between 2,6-pyridinedicarboxylic acid and o-phenylenediamine (B120857).

Procedure:

-

A mixture of 2,6-pyridinedicarboxylic acid and a slight excess of o-phenylenediamine is heated in a high-boiling point solvent such as polyphosphoric acid (PPA).

-

The reaction mixture is heated at an elevated temperature (e.g., 180-220 °C) for several hours under an inert atmosphere.

-

After cooling, the reaction mixture is poured into a large volume of water or an aqueous base solution (e.g., sodium bicarbonate) to precipitate the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water and then with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent such as DMF/ethanol.

Synthesis of a Generic [M(bzimpy)₂]ⁿ⁺ Complex (e.g., M = Ru, Fe)

Procedure:

-

The bzimpy ligand is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

A solution of the metal salt (e.g., RuCl₃·xH₂O or FeCl₂·4H₂O) in the same solvent is added to the ligand solution.

-

The reaction mixture is refluxed for several hours under an inert atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography.

-

After cooling to room temperature, the solution is filtered to remove any insoluble impurities.

-

For cationic complexes, a saturated aqueous solution of a salt with a non-coordinating anion (e.g., NH₄PF₆ or KPF₆) is added to precipitate the desired complex.

-

The resulting solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel or alumina, or by recrystallization.

UV-Vis Absorption and Photoluminescence Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

Procedure:

-

Solutions of the metal complexes are prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

For absorption measurements, the solution is placed in a quartz cuvette (typically 1 cm path length), and the spectrum is recorded over the desired wavelength range (e.g., 200-800 nm). A solvent blank is used as a reference.

-

For emission measurements, the solution is excited at a wavelength corresponding to an absorption maximum (preferably an MLCT band). The emission spectrum is then recorded.

-

To determine the photoluminescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water) is used as a reference. The integrated emission intensities and absorbances of the sample and the standard are measured under identical conditions.

-

Emission lifetime (τ) measurements are typically performed using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.

Cyclic Voltammetry

Instrumentation: A potentiostat with a three-electrode setup is used. The three electrodes consist of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

Procedure:

-

A solution of the metal complex (typically ~1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.

-

The three electrodes are immersed in the solution, and the cyclic voltammogram is recorded by scanning the potential between set limits.

-

The scan rate can be varied to investigate the reversibility of the redox processes.

-

The half-wave potentials (E₁/₂) for reversible or quasi-reversible processes are determined as the average of the anodic and cathodic peak potentials.

Visualizing Electronic Processes and Experimental Workflows

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Outlook

The electronic structure of this compound metal complexes offers a rich playground for chemists. The ability to tune their photophysical and electrochemical properties through synthetic modifications makes them highly attractive for a range of applications. This guide has provided a foundational understanding of their electronic properties, summarized key quantitative data, and outlined essential experimental protocols. Future research in this area will likely focus on the development of new bzimpy derivatives with tailored electronic properties for specific applications, such as targeted photodynamic therapy, advanced photocatalytic systems, and novel luminescent materials for organic light-emitting diodes (OLEDs). A deeper understanding of the excited-state dynamics, aided by advanced spectroscopic techniques and theoretical calculations, will be crucial in unlocking the full potential of these versatile metal complexes.

References

- 1. Synthesis and characterization of 2,2'-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium) 2,4,6-trimethylbenzenesulfonate chloride by experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,6-Bis(2-benzimidazolyl)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of 2,6-Bis(2-benzimidazolyl)pyridine (bimbp), a versatile tridentate N-donor ligand. The unique structural and electronic properties of bimbp have led to its extensive use in the development of metal complexes with significant applications in catalysis, anticancer therapy, and as DNA targeting agents. This document outlines detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as methodologies for evaluating their catalytic and biological activities.

Applications in Coordination Chemistry

The bimbp ligand is a planar, tridentate molecule that coordinates to metal centers through the nitrogen atoms of the pyridine (B92270) ring and the two benzimidazole (B57391) groups. This coordination mode imparts high stability to the resulting metal complexes. The extended π-system of the ligand also plays a crucial role in its applications, particularly in DNA intercalation and photophysical properties.

-

Catalysis: Metal complexes of bimbp, particularly with ruthenium, rhodium, and iridium, have shown significant catalytic activity in transfer hydrogenation reactions of ketones.[1][2][3] The ligand framework can be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

-

Anticancer Activity: A significant area of research has been the development of bimbp metal complexes as potential anticancer agents. Complexes with metals such as platinum, palladium, copper, zinc, cadmium, and mercury have demonstrated cytotoxicity against various cancer cell lines.[4][5][6] The mechanism of action is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and interaction with DNA.[5]

-

DNA Binding and Intercalation: The planar aromatic structure of bimbp allows its metal complexes to interact with DNA, primarily through intercalation between the base pairs.[7][8] This interaction can lead to DNA cleavage and inhibition of replication, contributing to the cytotoxic effects of these compounds. The binding affinity can be quantified and is a key parameter in the development of new DNA-targeting drugs.

Quantitative Data

The following tables summarize key quantitative data for various metal complexes of this compound, providing a comparative view of their biological activities.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM) of bimbp Metal Complexes

| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| --INVALID-LINK--₂·2H₂O | A549 (Lung) | 1.74 ± 0.06 | [5] |

| MCF-7 (Breast) | 3.15 ± 0.10 | [5] | |

| [Hg(sac)₂(bzimpy)] | MCF-7 (Breast) | 8.61 ± 0.98 | [5] |

| Pd(II) complex | A549 (Lung) | 60.1 ± 3.45 | [4] |

| HCT-116 (Colon) | 23.8 ± 1.48 | [4] | |

| Pt(II) complex | HepG2 (Liver) | 22-26 | [4] |

| HT29 (Colon) | 22-26 | [4] |

Table 2: DNA Binding Constants (Kₑ) of bimbp Metal Complexes

| Complex | Method | Kₑ (M⁻¹) | Reference |

| [Pt(L-H)Cl]Cl | Absorption Titration | 4.76 (± 0.6) x 10⁴ | [9] |

| [Pd(L-H)Cl]Cl | Absorption Titration | 5.01 (± 0.9) x 10⁴ | [9] |

| [Pt(L-Me)Cl]Cl | Absorption Titration | 2.50 (± 0.6) x 10⁵ | [9] |

| [Pd(L-Me)Cl]Cl | Absorption Titration | 2.25 (± 0.9) x 10⁵ | [9] |

| Benzimidazole Schiff base Cu(II) complex | Absorption Titration | 3.27 x 10⁵ | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the bimbp ligand and its metal complexes, as well as for the evaluation of their key applications.

Method 1: Microwave-Assisted Synthesis [11]

-

Materials: o-phenylenediamine (B120857), pyridine-2,6-dicarboxylic acid, polyphosphoric acid (PPA).

-

Procedure:

-

Thoroughly mix o-phenylenediamine with pyridine-2,6-dicarboxylic acid in a microwave-safe reaction vessel.

-

Add polyphosphoric acid (PPA) to the mixture, which acts as both a catalyst and a solvent.

-

Place the vessel in a microwave reactor and irradiate under controlled conditions. The reaction time is significantly reduced compared to conventional heating (e.g., minutes vs. hours).

-

After completion, cool the reaction mixture and pour it into a large volume of cold water.

-

Neutralize the solution with a 10% sodium carbonate solution to precipitate the crude product.

-